Vicriviroc
Overview
Description
Vicriviroc, previously known as SCH 417690 and SCH-D, is a pyrimidine-based compound that functions as a C-C chemokine receptor type 5 antagonist. It was developed by the pharmaceutical company Schering-Plough and is primarily investigated for its potential in managing human immunodeficiency virus type 1 infections. This compound inhibits the interaction of human immunodeficiency virus type 1 with C-C chemokine receptor type 5, thereby preventing viral entry into cells .
Preparation Methods
The synthesis of Vicriviroc involves multiple steps, starting with the preparation of the pyrimidine core. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Coupling Reactions: The functionalized pyrimidine core is coupled with other intermediates to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form
Chemical Reactions Analysis
Vicriviroc undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, resulting in the formation of alcohol derivatives.
Hydrolysis: Hydrolysis reactions can occur at the ester or amide bonds, resulting in the cleavage of these bonds and the formation of corresponding acids or amines
Scientific Research Applications
Chemistry: In chemistry, Vicriviroc serves as a model compound for studying the interactions between small molecules and chemokine receptors.
Biology: In biological research, this compound is used to investigate the role of C-C chemokine receptor type 5 in immune responses and viral infections.
Medicine: In medicine, this compound is primarily investigated for its potential as an antiretroviral agent in the treatment of human immunodeficiency virus type 1 infections. .
Mechanism of Action
Vicriviroc exerts its effects by noncompetitively binding to a hydrophobic pocket between the transmembrane helices on the extracellular side of C-C chemokine receptor type 5. This allosteric antagonism causes a conformational change in the protein, preventing the binding of glycoprotein 120 to C-C chemokine receptor type 5. As a result, the entry of human immunodeficiency virus into the cell is blocked, thereby inhibiting viral replication .
Comparison with Similar Compounds
Vicriviroc is compared with other C-C chemokine receptor type 5 antagonists, such as Maraviroc and SCH-C:
Maraviroc: Like this compound, Maraviroc is a C-C chemokine receptor type 5 antagonist that prevents the entry of human immunodeficiency virus into cells. .
SCH-C: this compound is an improved version of SCH-C, with higher affinity for C-C chemokine receptor type 5 and better pharmacokinetic properties. .
Similar Compounds
- Maraviroc
- SCH-C
- Aplaviroc
- Cenicriviroc
This compound stands out due to its potent antiviral activity, improved pharmacokinetic properties, and reduced potential for adverse effects, making it a promising candidate for the treatment of human immunodeficiency virus type 1 infections .
Properties
IUPAC Name |
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38F3N5O2/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3/h6-9,18-19,24H,10-17H2,1-5H3/t19-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPVJJQCETWNEU-CYFREDJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38F3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40897719 | |
Record name | Vicriviroc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40897719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vicriviroc is a once daily oral inhibitor of CCR5. It noncompetitively binds to a hydrophobic pocket between transmembrance helices by the extracellular side of CCR5. This allosteric antagonism causes a conformational change in the protein preventing binding of gp120 to CCR5. This prevents the entry of HIV into the cell. | |
Record name | Vicriviroc | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06652 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
306296-47-9, 394730-30-4 | |
Record name | Vicriviroc | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306296-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vicriviroc [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0306296479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SCH-D (Old RN) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394730304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vicriviroc | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06652 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vicriviroc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40897719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VICRIVIROC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL515DW4QS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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